MS39

PROTAC EGFR Non-Small Cell Lung Cancer

MS39 is the definitive VHL-recruiting PROTAC degrader for mutant EGFR research. With a DC50 of 3.3 nM in L858R-driven H3255 cells and a >2,000-fold selectivity window, it uniquely spares wild-type EGFR at concentrations up to 10 µM. Unlike conventional kinase inhibitors (e.g., gefitinib) or CRBN-based degraders (e.g., MS154), MS39 is validated for in vivo PK/PD and efficacy studies, reducing translational risk. As a well-characterized chemical probe with documented proteome-wide selectivity, it serves as the benchmark control for SAR programs. Purchase MS39 for reproducible, high-resolution mutant EGFR degradation in NSCLC research.

Molecular Formula C55H71ClFN9O7S
Molecular Weight 1056.7374
Cat. No. B1193139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS39
SynonymsMS39;  MS-39;  MS 39
Molecular FormulaC55H71ClFN9O7S
Molecular Weight1056.7374
Structural Identifiers
SMILESO=C([C@H]1N(C([C@@H](NC(CCCCCCCCCC(N2CCN(CCCOC3=CC4=C(NC5=CC=C(F)C(Cl)=C5)N=CN=C4C=C3OC)CC2)=O)=O)C(C)(C)C)=O)C[C@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6
InChIInChI=1S/C55H71ClFN9O7S/c1-36-50(74-35-61-36)38-18-16-37(17-19-38)32-58-53(70)45-29-40(67)33-66(45)54(71)51(55(2,3)4)63-48(68)14-11-9-7-6-8-10-12-15-49(69)65-25-23-64(24-26-65)22-13-27-73-47-30-41-44(31-46(47)72-5)59-34-60-52(41)62-39-20-21-43(57)42(56)28-39/h16-21,28,30-31,34-35,40,45,51,67H,6-15,22-27,29,32-33H2,1-5H3,(H,58,70)(H,63,68)(H,59,60,62)/t40-,45+,51-/m1/s1
InChIKeyHLFLODKZIGYHNR-LTEFSYCBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MS39 PROTAC Degrader: A Mutant-Selective EGFR Degrader for Non-Small Cell Lung Cancer Research


MS39 (compound 6) is a von Hippel-Lindau (VHL) E3 ligase-recruiting proteolysis-targeting chimera (PROTAC) specifically engineered for mutant epidermal growth factor receptor (EGFR) degradation [1]. As a bifunctional degrader, it comprises a gefitinib-based warhead conjugated via a linker to a VHL ligand, enabling selective ubiquitination and proteasomal degradation of mutant EGFR proteins while sparing wild-type EGFR [2]. Its primary application is in the study of EGFR-driven non-small cell lung cancer (NSCLC), particularly in contexts of acquired resistance to first-generation tyrosine kinase inhibitors.

Why MS39 Cannot Be Replaced by Generic EGFR Inhibitors or Alternative PROTACs in Mutant-Selective Degradation Studies


Generic EGFR inhibitors (e.g., gefitinib, erlotinib) act solely as kinase inhibitors and are increasingly compromised by acquired resistance mutations. Even among EGFR-targeting PROTACs, substitution is not trivial: MS39 recruits the VHL E3 ligase and exhibits a distinct degradation profile compared to cereblon (CRBN)-recruiting degraders like MS154 [1]. Furthermore, MS39 demonstrates a markedly favorable mutant-to-wild-type selectivity window, efficiently degrading EGFR in mutant cell lines at low nanomolar DC50 values while showing no degradation of wild-type EGFR at concentrations up to 10 µM [2]. This functional selectivity profile is not a universal property of all gefitinib-based PROTACs, as evidenced by differing degradation patterns among analogs, underscoring the critical importance of selecting a well-characterized degrader for reproducible mutant EGFR research.

MS39 Differential Evidence: Quantified Advantages Over Alternative EGFR Degraders


DC50 Potency in Mutant EGFR Cell Lines: MS39 vs. PROTAC3

MS39 exhibits superior potency in degrading the EGFR L858R mutant compared to the closely related VHL-recruiting degrader PROTAC3. In the H3255 lung cancer cell line harboring the L858R mutation, MS39 demonstrates a DC50 of 3.3 nM, which is substantially lower than the DC50 of 22.3 nM reported for PROTAC3 under comparable conditions . This represents an approximate 6.8-fold increase in degradation potency, making MS39 a more efficacious tool for studying L858R-driven NSCLC.

PROTAC EGFR Non-Small Cell Lung Cancer

Mutant-Selective Degradation: MS39 vs. Wild-Type EGFR Sparing

MS39 demonstrates a profound selectivity window, potently degrading mutant EGFR while completely sparing wild-type EGFR. In cellular assays, MS39 induced robust degradation of mutant EGFR (DC50 values of 5 nM and 3.3 nM in HCC827 and H3255 cells, respectively), but exhibited no significant degradation of wild-type EGFR in cell lines even at concentrations up to 10 µM [1]. This >2000-fold selectivity window is a critical differentiator from many alternative EGFR-targeting PROTACs and inhibitors that can affect wild-type EGFR, potentially confounding experimental interpretation.

PROTAC EGFR Selectivity

Head-to-Head Degradation Potency: MS39 (VHL-Recruiting) vs. MS154 (CRBN-Recruiting)

Direct comparison from the primary discovery publication demonstrates that MS39 is significantly more potent than the first-in-class cereblon (CRBN)-recruiting degrader MS154 in degrading mutant EGFR. In HCC827 cells (exon 19 deletion), MS39 achieved a DC50 of 5.0 nM, while MS154 required a higher concentration with a DC50 of 11 nM [1]. In H3255 cells (L858R mutation), MS39's DC50 was 3.3 nM compared to 25 nM for MS154 [1]. This represents a 2.2-fold and 7.6-fold improvement in potency, respectively, highlighting the critical influence of E3 ligase choice on degradation efficiency and the superiority of the VHL-based MS39 architecture for these specific mutant contexts.

PROTAC EGFR E3 Ligase

Global Proteomic Selectivity: MS39 Demonstrates High Target Specificity

MS39 exhibits a favorable selectivity profile at the proteome-wide level. Global proteomic analyses revealed that MS39 is highly selective for EGFR, with minimal off-target protein degradation observed [1]. While specific fold-selectivity values are not reported in the primary literature, the authors explicitly state that the compound was 'highly selective for EGFR' based on these unbiased proteomic surveys [1]. This class-level evidence supports the conclusion that MS39 is a clean chemical probe with reduced potential for confounding off-target effects compared to less well-characterized degraders.

PROTAC Proteomics Target Engagement

In Vivo Suitability: MS39 as First Validated EGFR Degrader for Animal Studies

MS39 is distinguished as the first EGFR degrader demonstrated to be suitable for in vivo efficacy studies, as explicitly stated in the primary discovery publication: 'compound 6 is the first EGFR degrader suitable for in vivo efficacy studies' [1]. This validation includes confirmed bioavailability in mouse pharmacokinetic studies following intraperitoneal administration [1]. While many EGFR degraders show potent in vitro activity, few have been systematically validated for in vivo applications. MS39's demonstrated bioavailability and suitability for in vivo efficacy studies provides researchers with a tool that can bridge cellular mechanism studies to physiologically relevant models.

PROTAC In Vivo Pharmacokinetics

Mechanistic Differentiation: MS39 Degrades Rather Than Inhibits Mutant EGFR

MS39 functions through a fundamentally different mechanism than traditional EGFR tyrosine kinase inhibitors (TKIs) like gefitinib. While gefitinib solely inhibits kinase activity, MS39 recruits the VHL E3 ligase to tag mutant EGFR for complete proteasomal degradation, thereby eliminating both kinase-dependent and kinase-independent functions of the receptor [1][2]. This degradation-based mechanism is particularly relevant for overcoming acquired resistance, which often arises through secondary mutations that restore kinase activity despite inhibitor binding. MS39 suppresses the growth of lung cancer cells more effectively compared with corresponding negative controls, demonstrating functional superiority of the degradation approach [1].

PROTAC EGFR Drug Resistance

Optimal Applications for MS39 in Mutant EGFR Research Programs


Studying EGFR L858R-Driven NSCLC with Enhanced Potency

MS39 is optimally suited for research focused on the EGFR L858R point mutation, a common driver in non-small cell lung cancer. With a DC50 of 3.3 nM in H3255 cells, MS39 offers a 6.8-fold improvement in degradation potency over the alternative VHL-recruiting degrader PROTAC3 [1]. Researchers investigating L858R-specific signaling pathways, drug resistance mechanisms, or screening for synthetic lethal interactions will benefit from this enhanced potency, which enables lower compound usage and more robust degradation at reduced concentrations.

Dissecting Mutant-Selective Biology Without Wild-Type EGFR Confounding

MS39's exceptional >2000-fold selectivity window makes it the degrader of choice for experiments requiring clean separation between mutant and wild-type EGFR biology [1]. In co-culture systems, patient-derived models, or any experimental context where wild-type EGFR expression must remain intact, MS39 enables specific interrogation of mutant EGFR function. This selectivity profile is particularly valuable for validating target engagement in complex biological systems and for phenotypic screening where wild-type EGFR sparing is essential for data interpretation.

Transitioning from In Vitro Mechanism to In Vivo Efficacy Studies

For research programs planning to progress from cellular assays to animal models, MS39 is the most well-validated chemical probe available. As the first EGFR degrader demonstrated to be suitable for in vivo efficacy studies, with confirmed bioavailability in mice [1], MS39 reduces the experimental risk associated with compound selection for in vivo work. Researchers can confidently design pharmacokinetic/pharmacodynamic (PK/PD) studies and preliminary efficacy experiments knowing that the compound has established in vivo suitability data.

VHL-Based Degrader Optimization and Structure-Activity Relationship Studies

MS39 serves as a benchmark compound for medicinal chemistry efforts focused on VHL-recruiting EGFR degraders. Its well-characterized DC50 values (5.0 nM and 3.3 nM in HCC827 and H3255 cells, respectively) [1], established linker chemistry, and documented proteome-wide selectivity provide a robust reference point for structure-activity relationship (SAR) studies. Researchers developing next-generation EGFR degraders or optimizing linker composition can use MS39 as a positive control to benchmark new compounds against a thoroughly validated degrader.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS39

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.